molecular formula C16H13N3O3 B611730 VU0359516 CAS No. 1220513-59-6

VU0359516

Cat. No.: B611730
CAS No.: 1220513-59-6
M. Wt: 295.3
InChI Key: NAPZSTOOVHXHKA-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0359516 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), developed to address limitations of its parent scaffold, PHCCC (N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide). Structural optimization of PHCCC led to this compound, an enantiomerically pure 2-pyridyl amide analog, which exhibits enhanced potency (EC₅₀ = 0.38 μM vs. 1.4 μM for (−)-PHCCC), efficacy (20-fold glutamate response shift vs. 10.8-fold for (−)-PHCCC), and selectivity across mGluR subtypes . Its lack of mGluR1 activity and improved pharmacokinetic profile make it a valuable tool for studying mGluR4’s role in neurological disorders such as Parkinson’s disease and anxiety .

Properties

CAS No.

1220513-59-6

Molecular Formula

C16H13N3O3

Molecular Weight

295.3

IUPAC Name

(6E)-6-(hydroxyimino)-N-(pyridin-2-yl)-2-oxatricyclo[5.4.0.0^{3,5}]undeca-1(11),7,9-triene-3-carboxamide

InChI

InChI=1S/C16H13N3O3/c20-15(18-13-7-3-4-8-17-13)16-9-11(16)14(19-21)10-5-1-2-6-12(10)22-16/h1-8,11,21H,9H2,(H,17,18,20)/b19-14-

InChI Key

NAPZSTOOVHXHKA-RGEXLXHISA-N

SMILES

O=C(C1(CC/21)OC3=CC=CC=C3C2=N\O)NC4=NC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0359516, VU 0359516, VU-0359516

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

PHCCC

  • Potency and Efficacy : PHCCC (EC₅₀ = 1.4 μM at mGluR4) is 3.7-fold less potent than VU0359514. Its fold shift (10.8) is half that of VU0359516 (20.0) .
  • Selectivity : PHCCC acts as an mGluR1 negative allosteric modulator (NAM) (EC₅₀ = 2.1 μM), complicating its use in studies requiring mGluR4 specificity .
  • Physicochemical Limitations : Poor solubility and brain penetration restrict its utility in vivo .

Compound 10d

  • Potency and Efficacy : 10d (EC₅₀ = 1.3 μM) is less potent than this compound but exhibits a higher fold shift (22.6 vs. 20.0) .
  • Selectivity : While selective against most mGluRs, 10d shows weak antagonist activity at mGluR2 (2-fold glutamate response shift), reducing its utility compared to this compound .

Racemic Analogs (5i and 5k)

  • Potency : Racemic 5i (EC₅₀ = 0.87 μM) and 5k (EC₅₀ = 1.8 μM) are less potent than their resolved (−)-enantiomers. For example, (−)-10c (this compound) achieves a 4-fold potency improvement over racemic 5i .
  • Enantiomeric Purity : The (+)-enantiomers of PHCCC analogs (e.g., (+)-10a, (+)-10b) are inactive, underscoring the critical role of stereochemistry in optimizing efficacy .

Dual mGluR2/3 Modulators

  • Functional Switches : Fluorination or substitution on PHCCC’s phenyl ring can transform mGluR4 PAMs into dual mGluR2 NAM/mGluR3 PAMs (e.g., compounds 55, 56). These lack mGluR4 activity but highlight the scaffold’s versatility .

Key Data Tables

Table 1: Potency and Selectivity of PHCCC Analogs at mGluR4

Compound EC₅₀ (μM) Fold Shift mGluR1 Activity Selectivity Profile
This compound 0.38 20.0 Inactive Selective across mGluR1–8
(−)-PHCCC 1.4 10.8 EC₅₀ = 2.1 μM mGluR1 NAM, mGluR4 PAM
Compound 10d 1.3 22.6 Inactive Weak mGluR2 antagonism
Racemic 5i 0.87 9.7 Inactive Not reported

Table 2: mGluR1 Activity of Select Analogs

Compound mGluR1 EC₅₀ (μM) Category
(±)-PHCCC 2.1 NAM
7e >5.0 Inactive
This compound Inactive No activity

Structural and Pharmacological Insights

  • Critical Modifications :
    • Replacement of PHCCC’s phenyl amide with a 2-pyridyl amide in this compound abolished mGluR1 NAM activity while enhancing mGluR4 potency .
    • Fluorination (e.g., 10d) improved fold shift but introduced off-target mGluR2 effects .
  • SAR Limitations : The oxime moiety in PHCCC analogs is irreplaceable; its removal eliminates mGluR4 activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0359516
Reactant of Route 2
VU0359516

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.